Methyl vinyl sulfide

Description

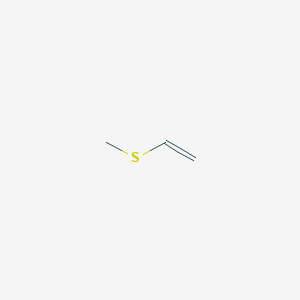

Structure

3D Structure

Properties

IUPAC Name |

methylsulfanylethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S/c1-3-4-2/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBKPYJJYUKNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171266 | |

| Record name | Ethene, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-74-8 | |

| Record name | Ethene, (methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, (methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Oxidation with Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is a common, effective, and relatively "green" oxidizing agent for converting sulfides to sulfones. The reaction is frequently carried out in a solvent such as glacial acetic acid, which can activate the hydrogen peroxide and facilitate the oxidation process.

A representative procedure, based on the analogous oxidation of phenyl vinyl sulfide (B99878), involves dissolving the starting methyl vinyl sulfide in glacial acetic acid. Aqueous hydrogen peroxide (e.g., 30% solution) is then added. The reaction is exothermic, and the temperature is typically controlled during the addition. Following the initial reaction, the mixture is often heated to ensure the complete conversion of the intermediate sulfoxide (B87167) to the final sulfone product .

The general reaction is as follows: CH₃SCH=CH₂ + 2 H₂O₂ → CH₃SO₂CH=CH₂ + 2 H₂O

The table below outlines typical conditions for the hydrogen peroxide-based oxidation of sulfides to sulfones, which are applicable to this compound.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Oxidant | Hydrogen Peroxide (30% aq.) | Provides the oxygen atoms for the oxidation of the sulfide. | |

| Solvent | Glacial Acetic Acid | Serves as a solvent and may activate the oxidant. | nih.gov |

| Temperature | Initial controlled addition, followed by heating (e.g., reflux) | To control the initial exothermic reaction and then drive the reaction to completion. | |

| Stoichiometry | >2 equivalents of H₂O₂ | Ensures complete oxidation of the sulfide to the sulfone. | nih.gov |

Oxidation with Meta Chloroperoxybenzoic Acid M Cpba

meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used oxidant for the conversion of sulfides to sulfones ucla.eduwikipedia.org. The reaction is typically performed in a chlorinated solvent like dichloromethane or chloroform (B151607) derpharmachemica.com. The oxidation proceeds in a stepwise manner, first converting the sulfide (B99878) to the sulfoxide (B87167), and then the sulfoxide to the sulfone ucla.edu.

To achieve the full oxidation to the sulfone, at least two equivalents of m-CPBA are required. The reaction can often be carried out at or below room temperature. In a typical procedure, a solution of m-CPBA is added to a solution of the sulfide at a controlled temperature. The reaction is monitored until the starting material is consumed.

The reaction proceeds as follows: CH₃SCH=CH₂ + 2 m-CPBA → CH₃SO₂CH=CH₂ + 2 m-chlorobenzoic acid

Research on the oxidation of similar sulfides provides a framework for the conditions required. For example, the oxidation of phenylbutylthioether to the corresponding sulfone was achieved in 81% yield using 2.0 equivalents of m-CPBA in dichloromethane at room temperature derpharmachemica.com.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Oxidant | meta-Chloroperoxybenzoic acid (m-CPBA) | A powerful and selective oxidant for this transformation. | ucla.eduwikipedia.orgderpharmachemica.com |

| Solvent | Dichloromethane (DCM) or Chloroform | Inert solvent that dissolves both substrate and oxidant. | derpharmachemica.com |

| Temperature | 0°C to Room Temperature | Allows for a controlled reaction rate. | derpharmachemica.com |

| Stoichiometry | ~2.0 equivalents of m-CPBA | Ensures the complete oxidation of the intermediate sulfoxide to the sulfone. | derpharmachemica.com |

Mechanistic Investigations

The oxidation of a sulfide to a sulfone is a two-step process, with the sulfoxide as a stable intermediate. The mechanism for both hydrogen peroxide and m-CPBA involves a nucleophilic attack from the sulfur atom on an electrophilic oxygen atom of the oxidant.

Computational studies on the oxidation of dimethyl sulfide (a simple analog) by hydrogen peroxide suggest that the reaction mechanism involves the breaking of the O-O bond in H₂O₂ and the simultaneous formation of the S-O bond nih.gov. The presence of solvent molecules, such as water or acetic acid, can facilitate this process by stabilizing charge separation in the transition state nih.gov.

In the case of m-CPBA, the epoxidation of alkenes is known to proceed through a concerted "butterfly" transition state, and a similar concerted mechanism is proposed for the oxidation of sulfides wikipedia.org. The sulfur atom of methyl vinyl sulfide attacks the terminal peroxy oxygen of m-CPBA, leading to the transfer of the oxygen atom to the sulfur and the formation of meta-chlorobenzoic acid as a byproduct. The second oxidation, from the intermediate methyl vinyl sulfoxide to methyl vinyl sulfone, follows the same mechanistic pathway. The rate of this second oxidation can be slower due to the reduced nucleophilicity of the sulfur atom in the sulfoxide compared to the sulfide datapdf.com. The electron-withdrawing nature of the vinyl group can also influence the reaction rate compared to simple alkyl sulfides datapdf.com.

Chemical Reactivity and Mechanistic Investigations of Methyl Vinyl Sulfide

Cycloaddition Chemistry of Methyl Vinyl Sulfide (B99878) and its Derivatives

1,3-Dipolar Cycloaddition Reactions (e.g., with nitrones)

The 1,3-dipolar cycloaddition is a powerful, concerted reaction that forms five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgorganic-chemistry.org In this context, vinyl sulfides, including methyl vinyl sulfide, can act as effective dipolarophiles. The reaction involves the 4 π-electrons of the 1,3-dipolar compound and the 2 π-electrons of the dipolarophile, making it a [4πs + 2πs] cycloaddition, analogous to the Diels-Alder reaction. chesci.com

A prominent class of 1,3-dipoles used in these reactions is nitrones. chesci.com The cycloaddition of a nitrone to an alkene, such as this compound, leads to the formation of an isoxazolidine (B1194047) ring. These isoxazolidine products are stable and can be synthesized with a high degree of regio- and stereochemical control. chesci.commdpi.com They are also valuable synthetic intermediates, as the N-O bond can be readily cleaved under reductive conditions to yield 1,3-aminoalcohols. mdpi.com

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. chesci.com The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the reaction's facility and the orientation of the addition. For electron-rich alkenes like this compound, the reaction is typically controlled by the interaction of the alkene's HOMO with the nitrone's LUMO. This generally leads to the formation of 5-substituted isoxazolidines. chesci.com Theoretical studies on the cycloaddition of nitrones to vinylboranes, which have related electronic properties, predict the formation of reactant complexes and high regioselectivity for the 5-substituted product. nih.gov

Recent research has focused on developing more sustainable protocols for these reactions, including performing them in water or under solvent-free conditions, which can lead to significant rate enhancements and easier product isolation. frontiersin.orgmdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition with Nitrones

| Dipole | Dipolarophile | Product | Conditions | Yield (%) | Ref. |

|---|---|---|---|---|---|

| N-methyl-α-chloro nitrone | Ethyl acrylate | 3-Chloro-2-methyl-5-(carboethoxy)isoxazolidine | Water | 97 | frontiersin.org |

| C,N-diphenyl nitrone | Diethyl methylmalonate | 4,4-Disubstituted isoxazolidine | Not specified | Exclusive product | chesci.com |

This table is illustrative of 1,3-dipolar cycloadditions with nitrones and related dipolarophiles to show typical conditions and outcomes.

Diels-Alder Reactions and Inverse Electron Demand Processes

This compound, as an electron-rich alkene, is a suitable dienophile for Diels-Alder reactions, particularly in processes governed by inverse electron demand. The conventional Diels-Alder reaction involves the cycloaddition of an electron-rich diene with an electron-poor dienophile. researchgate.net Conversely, the inverse electron demand Diels-Alder (IEDDA) reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org In IEDDA reactions, the primary FMO interaction is between the HOMO of the dienophile and the LUMO of the diene. wikipedia.org

Vinyl ethers are common dienophiles in IEDDA reactions, and this compound behaves similarly due to the electron-donating nature of the sulfur atom. wikipedia.org Electron-deficient heterocyclic azadienes, such as 1,2,4,5-tetrazines, are highly reactive dienes in these cycloadditions. nih.gov The reaction of a vinyl sulfide with a tetrazine would proceed through a [4+2] cycloaddition, followed by the elimination of dinitrogen to yield a dihydropyridazine, which can then aromatize to a pyridazine. These reactions are valuable for synthesizing highly functionalized heterocyclic compounds. nih.gov

While specific examples detailing the Diels-Alder reaction of this compound itself are not extensively documented in the provided sources, the reactivity of analogous compounds provides a strong basis for its utility. For instance, the reaction of vinyl disulfides with transient o-iminothioquinones in an inverse electron-demand [4+2] cycloaddition has been shown to produce benzo[b] wikipedia.orgtandfonline.comthiazine derivatives. mostwiedzy.pl Furthermore, the Diels-Alder reaction of the related methyl vinyl sulfone with cyclopentadiene is well-established. acs.org The regioselectivity in the Diels-Alder reactions of unsymmetrical dienes and dienophiles, such as a substituted isobenzofuran reacting with methyl vinyl ketone, has been shown to favor "ortho" addition. scholaris.ca

Table 2: Reactivity in Inverse Electron Demand Diels-Alder (IEDDA) Reactions

| Diene | Dienophile Type | Key Interaction | Product Class | Ref. |

|---|---|---|---|---|

| 1,2,4,5-Tetrazine | Electron-rich alkene (e.g., vinyl ether, vinyl sulfide) | HOMO(dienophile) - LUMO(diene) | 1,2-Diazines (after N₂ extrusion) | wikipedia.orgnih.gov |

| o-Iminothioquinones | Vinyl disulfide | HOMO(dienophile) - LUMO(diene) | Benzo[b] wikipedia.orgtandfonline.comthiazine derivatives | mostwiedzy.pl |

Cyclopropanation Reactions with Vinyl Sulfides

Cyclopropanation refers to chemical processes that generate cyclopropane (B1198618) rings. wikipedia.org Due to the high ring strain of cyclopropanes, their synthesis often requires highly reactive species like carbenes or ylides. wikipedia.org Vinyl sulfides are effective substrates for cyclopropanation reactions.

One common method is the Simmons-Smith reaction, which uses a carbenoid, typically iodomethylzinc iodide, to add a methylene group across the double bond. wikipedia.org However, this specific procedure applied to ethyl vinyl sulfide has been reported to produce intractable mixtures. tandfonline.com A more successful approach for vinyl sulfides is phase-transfer catalyzed cyclopropanation. This method utilizes a haloform (like chloroform (B151607) or bromoform) and a strong aqueous base in the presence of a phase-transfer catalyst (e.g., triethylbenzylammonium chloride, TEBAC). For example, ethyl vinyl sulfide reacts under these conditions to form 1-ethylthio-2,2-dichlorocyclopropane. tandfonline.com

Another important route to cyclopropanes is the Corey-Chaykovsky reaction, which involves the reaction of sulfur ylides with electron-poor dienes to yield vinylcyclopropanes with high regio- and stereocontrol. organic-chemistry.org While this typically applies to electron-poor alkenes, it showcases the versatility of sulfur-containing reagents in cyclopropane synthesis. The addition of carbenes to alkenes is stereospecific, proceeding in a syn manner. wikipedia.org

Table 3: Cyclopropanation of Vinyl Sulfur Compounds

| Substrate | Reagents | Catalyst | Product | Ref. |

|---|---|---|---|---|

| Ethyl vinyl sulfide | CHCl₃, 50% NaOH | TEBAC | 1-Ethylthio-2,2-dichlorocyclopropane | tandfonline.com |

| Ethyl vinyl sulfide | CH₂I₂, Zn-Cu | None | Intractable mixture | tandfonline.com |

Radical Processes Involving this compound

Thiyl Radical Addition to Alkenes and Disproportionation

Thiyl radicals (RS•) are readily generated from thiols (RSH) through hydrogen-atom abstraction, as the S-H bond is significantly weaker than a C-H bond. wikipedia.org These radicals are key intermediates in a variety of chemical transformations, including addition reactions to unsaturated systems like alkenes. wikipedia.orgnih.gov

The addition of a thiyl radical to an alkene is a fundamental step in the thiol-ene reaction. This process is typically a radical chain reaction involving initiation, propagation, and termination steps. The propagation involves the reversible addition of the thiyl radical to the double bond of the alkene (e.g., this compound) to form a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from a thiol molecule, generating the final thioether product and regenerating a thiyl radical to continue the chain. nih.gov

The regiochemistry of the addition depends on the stability of the resulting carbon-centered radical. For a terminal alkene like this compound, the thiyl radical adds to the unsubstituted carbon (CH₂) to form the more stable α-thio-substituted radical on the internal carbon. Phenylthiyl radicals are considered to have reactivity intermediate between nucleophilic and electrophilic radicals and react favorably with the lower energy LUMO of electron-deficient alkenes. nih.gov

A common termination step for thiyl radicals is disproportionation or, more commonly, recombination to form a disulfide (RS-SR). wikipedia.orgnih.gov Thiyl radicals can also participate in disproportionation reactions where a hydrogen atom is transferred between two radicals.

Role in Radical Ring-Opening Polymerization Mechanisms

Radical ring-opening polymerization (rROP) is a valuable technique that combines the advantages of radical polymerization with the ability to introduce heteroatoms into the polymer backbone. rsc.orgresearchgate.net This process involves the addition of a radical to a cyclic monomer, which then undergoes ring-opening to generate a linear propagating radical.

While this compound itself is not a cyclic monomer that undergoes rROP, the underlying chemistry involves radical addition and fragmentation steps where vinyl sulfides can play a role. For example, the polymerization of certain sulfur-containing cyclic monomers, such as sulfide cyclic methacrylates, proceeds via a mechanism involving a thiyl radical. rsc.org

In some polymerization systems, vinyl sulfides can act as chain transfer agents. More directly related, cyclic vinylsulfones have been developed as a class of monomers that polymerize via rROP to produce polyalkene sulfones. rsc.org The mechanism for the rROP of some cyclic allylic sulfides involves a thiyl radical intermediate. rsc.org The development of degradable polymers, for instance, has utilized the copolymerization of 2-methylene-1,3-dioxepane (MDO), which undergoes rROP, with vinyl monomers. nih.gov This highlights the general principle of combining vinyl polymerization with ring-opening mechanisms to tailor polymer properties. The chemistry of thiyl radicals and their addition to double bonds is central to these processes. rsc.org

Oxidation States and Transformations to Sulfoxides and Sulfones

The selective oxidation of this compound to methyl vinyl sulfoxide (B87167) is a key transformation that alters the electronic properties and reactivity of the vinyl group. This conversion can be achieved using various oxidizing agents, with careful control of reaction conditions to prevent over-oxidation to the corresponding sulfone.

A common and effective method involves the use of m-chloroperbenzoic acid (m-CPBA). The reaction is typically performed in a chlorinated solvent like dichloromethane at low temperatures (e.g., -78°C) to ensure selective mono-oxidation. Another widely used reagent is hydrogen peroxide (H₂O₂), often in a solvent such as glacial acetic acid. nih.gov This system provides a "green" and efficient method for oxidizing various sulfides to sulfoxides in excellent yields, typically without the need for a metal catalyst. nih.gov The reaction proceeds cleanly at room temperature, and the sulfoxide products can be easily isolated. nih.gov It is crucial to control the stoichiometry of the oxidant; using an excess can lead to the formation of the sulfone.

| Oxidizing Agent | Solvent | Typical Conditions | Key Feature |

|---|---|---|---|

| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane | -78°C to room temperature | High selectivity for sulfoxide at low temperatures. |

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Room temperature nih.gov | "Green," metal-free conditions with high yields. |

| Periodic acid (H₅IO₆) / FeCl₃ | Acetonitrile (MeCN) | Room temperature organic-chemistry.org | Catalytic system for selective oxidation. |

| Sodium hypochlorite pentahydrate | Aqueous Acetonitrile | Room temperature organic-chemistry.org | Catalyst-free, environmentally benign method. |

Synthesis of Methyl Vinyl Sulfone from this compound

The synthesis of methyl vinyl sulfone from this compound is achieved through the oxidation of the sulfur atom. This transformation is a common strategy for producing sulfones from their corresponding sulfides, involving the use of various oxidizing agents. The electron-rich sulfide acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. The reaction typically proceeds via an intermediate sulfoxide, which is then further oxidized to the sulfone. Careful control of reaction conditions is necessary to ensure the reaction proceeds to the desired sulfone product without stopping at the sulfoxide stage or leading to unwanted side reactions.

Historically, the direct oxidation of vinyl sulfides was noted as a potential route for vinyl sulfones, though it was sometimes associated with hazardous and potentially explosive reactions, which led to the development of alternative synthetic pathways google.com. However, with modern reagents and controlled conditions, this method is a viable and direct approach.

Common Oxidation Methods

Two of the most prevalent and effective methods for the oxidation of sulfides to sulfones are the use of hydrogen peroxide, often in an acidic medium, and the use of peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).

Computational and Theoretical Studies on Methyl Vinyl Sulfide

Electronic Structure and Conformation of Methyl Vinyl Sulfide (B99878)

Understanding the electronic structure and preferred spatial arrangements (conformers) of methyl vinyl sulfide is crucial for predicting its physical and chemical properties. Computational methods, particularly quantum chemical calculations, have been extensively used for this purpose.

Quantum Chemical Calculations (DFT, ab initio) for Conformer Stability

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the relative stabilities of different conformers of a molecule like this compound. Studies have employed various levels of theory and basis sets to determine the lowest-energy conformations. For instance, ab initio calculations at the G2 theory level suggest that the s-cis form is preferable for this compound researchgate.net. Other studies using ab initio methods (RHF/3-21G* and MP2/6-31G*) on related compounds like methylvinyl sulfoxide (B87167) and sulfone also identified multiple minima on the potential energy curves, indicating the presence of different stable conformers capes.gov.br. DFT calculations at levels such as B3LYP/6-311++G(3df,2pd) and B3LYP/cc-pVTZ, as well as ab initio calculations at the MP2(F)/cc-pVTZ level, have been used to predict the correct lowest-energy conformation of this compound uio.no. Some ab initio calculations at levels like QCISD(FC)/6-311G(d) and MP2 have also been applied uio.noacademictree.org. The use of different computational methods allows for benchmarking and comparison of results to experimental data, such as microwave spectroscopy uio.no.

Rotational Isomerism and Potential Energy Surface Analysis

This compound exhibits rotational isomerism due to the possibility of rotation around the carbon-sulfur bond. The different arrangements resulting from this rotation are called rotational isomers or conformers. Computational studies have explored the potential energy surface (PES) associated with this rotation to identify stable conformers and the energy barriers between them. The PES profile has been constructed using quantum chemical calculations researchgate.net. For this compound, studies have identified at least two conformers: syn and skew uio.no. The energy difference between conformers has been calculated; for example, the energy difference between the cis and gauche conformers in this compound is reported to be 6.92 kJ/mol based on ab initio calculations at the G2 level researchgate.net. Microwave spectroscopy studies have assigned spectra to the ground vibrational states of both the syn and skew conformers, providing experimental data to validate computational predictions of molecular structure and conformational equilibrium uio.no.

Mechanistic Insights from Computational Chemistry

Computational chemistry provides valuable insights into reaction mechanisms involving this compound by allowing for the calculation of reaction pathways, transition states, and the energies associated with these processes.

Energy Decomposition and Activation Strain Analyses of Reactions

Energy decomposition analysis (EDA) and activation strain analysis (ASA), also known as the distortion-interaction model, are computational techniques used to understand the factors contributing to the energy barrier of a reaction. These methods decompose the total energy of a reacting system into components such as strain energy (associated with the deformation of reactants) and interaction energy (between the interacting fragments). These analyses can reveal the dominant factors influencing reactivity and regioselectivity in reactions involving compounds like this compound. For example, in cycloaddition reactions involving trifluorothis compound, activation strain and energy decomposition analyses have shown that regioselectivity can originate from minimizing steric repulsion acs.orgacs.org. The interaction energy between reacting fragments can be further analyzed into electrostatic, Pauli repulsion, and orbital interaction terms acs.org.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

DFT is a widely used computational method for studying reaction mechanisms, identifying transition states, and calculating activation energies. DFT calculations can map out the energy profile along a reaction coordinate, providing detailed information about the elementary steps involved in a chemical transformation. DFT studies have been applied to investigate reactions of sulfur-containing compounds, including potential reaction pathways and transition states rsc.orgchemrxiv.org. For instance, DFT calculations have been used to clarify reaction mechanisms and the origin of differences in catalytic activities in copolymerization reactions involving related vinyl sulfone compounds mdpi.com. The identity of transition states can be verified using intrinsic reaction coordinate (IRC) analysis mdpi.com.

Theoretical Investigations of this compound Derivatives and Analogs

Theoretical and computational studies have played a significant role in understanding the structural, conformational, and electronic properties of this compound and its related derivatives and analogs. These investigations often employ ab initio, density functional theory (DFT), and other molecular orbital methods to explore aspects such as rotational isomerism, energy barriers, and electronic interactions.

Early ab initio molecular orbital theory investigations on this compound, methyl mercaptan, and methyl allenyl sulfide explored their rotational potential surfaces. Using STO-3G and 4-31G basis sets, these studies predicted the existence of two stable conformations for internal rotation along the Csp2-S bond in this compound, with the syn conformation predicted to be more stable. researchgate.net

Further ab initio calculations, specifically using RHF/3-21G* and MP2/6-31G* methods, were applied to study the stable conformations of methylvinyl sulfoxide and methylvinyl sulfone. capes.gov.br For methylvinyl sulfoxide, two minima were identified on the potential energy curves for C-S torsion. The most stable conformation positioned the S=O group cis to the double bond, while the other stable conformation had the sulfur atom's lone pair electrons cis to the double bond. capes.gov.br The energy difference between these two minima was calculated to be 8–16 kJ/mol, depending on the computational method used. capes.gov.br In contrast, methylvinyl sulfone was found to have two equivalent minima where the S=O group is cis to the double bond. capes.gov.br

Theoretical studies have also investigated the conformational preferences and stereoelectronic effects in chloromethyl methyl sulfide and its sulfinyl and sulfonyl analogs using DFT calculations and Natural Bond Orbital (NBO) analyses. researchgate.net These studies indicated that for the sulfide analog (chloromethyl methyl sulfide), the gauche rotamer is approximately 3.2 kcal/mol more stable than the anti rotamer in the gas phase, primarily due to the anomeric effect (nS→σCCl*). researchgate.net For the sulfinyl derivative, the relative energies for the most stable rotamers (gauche-1, gauche-2, and anti) were calculated to be 0.0, 1.0, and 1.7 kcal/mol, respectively. researchgate.net The calculated energy difference between the anti and gauche rotamers for the sulfonyl analog was found to be 2.6 kcal/mol. researchgate.net

Computational studies have also been utilized to investigate the electronic structure and conformational analysis of vinyl ethers and sulfides. The s-cis form has been identified as the most stable conformation for compounds such as ethenol, ethenethiol, methyl vinyl ether, and this compound, despite exhibiting greater steric strain. tandfonline.com The stabilization of the s-cis rotamers in these molecules is attributed not only to the energy difference of p,π-interactions in planar s-cis and s-trans conformations but also to a significant contribution from a third-order barrier to the potential of internal rotation about the Csp2-X bond (where X = O, S). tandfonline.com

Theoretical calculations, including those employing time-dependent density functional theory (TD-DFT), have been applied to study the electronic and photophysical properties of vinyl sulfur fluorescent dyes, including sulfide, sulfoxide, and sulfone based D-π-A compounds. rsc.org These studies have helped to evaluate the effect of the sulfur atom's oxidation state on the electronic properties of these systems and to assign excited states related to emission and transient absorption spectra. rsc.org

Further theoretical investigations have explored the reactivity of methylsulfenyl chloride with functionalized ethenes using quantum chemical ab initio methods to study the geometry and electronic structure of intermediates like the methylsulfide cation and episulfonium cation. vu.lt These studies provide insights into the regioselectivity and mechanism of electrophilic addition reactions involving vinyl sulfides and their analogs. vu.lt

The application of theoretical methods extends to the study of spectroscopic properties. For instance, highly correlated ab initio methods have been used to determine the spectroscopic properties of S-methyl thioformate and O-methyl thioformate, which are sulfur analogs of methyl formate. researchgate.net These studies predict torsional barriers and rotational constants, aiding in the spectroscopic characterization of such molecules. researchgate.net

The conformational analysis of cyclic systems containing vinyl sulfide moieties or related sulfur functionalities has also been a subject of theoretical study, often combined with experimental techniques like gas electron diffraction and NMR spectroscopy. mdpi.comnih.gov These investigations highlight the differences in structural and conformational preferences compared to their carbon analogs. mdpi.comnih.gov

Here is a summary of some theoretical findings on the conformational stability of selected this compound analogs:

| Compound | Most Stable Conformer | Energy Difference (kcal/mol) | Computational Method(s) | Reference |

| Chloromethyl methyl sulfide | gauche | 3.2 (vsanti) | DFT, NBO | researchgate.net |

| Methylvinyl sulfoxide | S=O cis to C=C | 8-16 kJ/mol (vs lone pair cis) | RHF/3-21G, MP2/6-31G | capes.gov.br |

| Methylvinyl sulfone | S=O cis to C=C | Equivalent minima | RHF/3-21G, MP2/6-31G | capes.gov.br |

Note: Energy differences and most stable conformers are based on the cited theoretical studies and may vary depending on the specific computational level and basis set used.

Applications of Methyl Vinyl Sulfide in Polymer Science and Functional Materials

Methyl Vinyl Sulfide (B99878) as a Monomer in Advanced Polymerization Techniques

The incorporation of methyl vinyl sulfide and other S-vinyl sulfide derivatives into polymers can be achieved through various controlled polymerization methods. These techniques allow for better control over molecular weight, molecular weight distribution, and polymer architecture, leading to materials with specific functionalities.

Anionic Polymerization and "Living" Polymer Systems

Anionic polymerization is a chain-growth polymerization technique initiated by anions, often resulting in "living" polymerization systems where chain growth continues until terminated by external agents. This allows for precise control over polymer structure and composition. Vinyl monomers with substituents capable of stabilizing a negative charge, such as vinyl sulfone and vinyl sulfoxide (B87167), are susceptible to anionic polymerization. wikipedia.org While the search results primarily discuss the anionic polymerization of other vinyl monomers and vinyl sulfone derivatives, the general principles of living anionic polymerization, including controlled molecular weight and narrow molecular weight distribution, are relevant to the potential polymerization of this compound under appropriate conditions. wikipedia.orgresearchgate.netacs.orguliege.bemdpi.com Living anionic polymerization systems often exhibit a linear increase in number-average molecular weight with monomer conversion and yield polymers with narrow molecular weight distributions (Mw/Mn ≤ 1.1). wikipedia.orgresearchgate.netacs.orguliege.bemdpi.com Effective initiator systems are crucial to prevent side reactions when polymerizing polar monomers. researchgate.net

Controlled Radical Polymerization (RAFT) of Vinyl Sulfide Derivatives

Reversible addition–fragmentation chain transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that has been successfully applied to S-vinyl sulfide derivatives. This method allows for the synthesis of well-defined sulfur-containing polymers and block copolymers with designed chain structures and narrow molecular weight distributions. researchgate.netacs.orgacs.orgacs.orgresearchgate.netchemrxiv.org Studies have investigated the RAFT polymerization of various S-vinyl sulfide derivatives, including phenyl vinyl sulfide (PVS) and its halogenated counterparts, using different chain transfer agents (CTAs) such as trithiocarbonates and dithiocarbamates. researchgate.netacs.orgacs.orgacs.orgamazonaws.com Controlled polymerization is indicated by a linear increase in molecular weight with conversion and the ability to control molecular weight by adjusting the monomer-to-CTA ratio. acs.orgepa.gov RAFT polymerization of S-vinyl sulfide derivatives with azole units has also been explored, yielding polymers with controlled molecular weights and relatively low polydispersities. researchgate.netacs.orgepa.gov Post-polymerization modification of the thiocarbonyl end-group of RAFT polymers into a vinyl sulfone moiety allows for reaction with thiols via Michael-type addition, forming stable thioether bonds. nih.gov

Cationic Polymerization Controlled by Sulfide Additives

Cationic polymerization involves cationic propagating species. While not directly focused on this compound as the monomer, research has shown that sulfide additives can play a role in controlling cationic polymerization. For instance, the presence of excess amounts of thioethers like dimethyl sulfide has been shown to mediate living cationic polymerization of other monomers, such as isobutyl vinyl ether, initiated by certain acids without Lewis acid activators. acs.orgacs.org The addition of excess sulfide can retard the polymerization rate and yield polymers with narrow molecular weight distributions and molecular weights controlled by the monomer-to-initiator ratio. acs.org Sulfide-containing vinyl ethers have also been studied in controlled cationic polymerization, although the nucleophilicity of the sulfur moiety can sometimes lead to side reactions like cyclization, depending on the structure. researchgate.net Increasing the bulkiness of the sulfide can increase the polymerization rate but may deviate the system from living behavior. researchgate.net Alkyl sulfides can reduce the concentration of active propagating species through reversible sulfonium (B1226848) ion formation. researchgate.net

Copolymerization Studies Involving Methyl Vinyl Sulfone and Ethylene (B1197577)

While the request is specifically about this compound, the provided outline includes copolymerization studies involving methyl vinyl sulfone and ethylene. Methyl vinyl sulfone (MVS) is structurally related to this compound but contains a sulfone group instead of a sulfide group. Copolymerization of ethylene with vinyl sulfones, including methyl vinyl sulfone, has been investigated using various metal catalysts. citedrive.comacs.orgacs.orgmdpi.comresearchgate.net Density functional theory (DFT) calculations have been used to understand the catalytic performance of palladium complexes in the copolymerization of ethylene and methyl vinyl sulfone. citedrive.commdpi.comresearchgate.net These studies indicate that the insertion of methyl vinyl sulfone into the polymer chain can be favorable for chain initiation and propagation depending on the catalyst system. citedrive.comresearchgate.net Phosphine-sulfonate palladium catalysts have been shown to produce linear copolymers with polar units incorporated into both the main chain and chain ends. mdpi.com In contrast, some α-diimine palladium catalysts showed no activity or produced lower molecular weight copolymers. acs.org Nickel catalysts, particularly bulky phosphino-phenolate nickel catalysts, have shown high activity in ethylene/vinyl sulfone copolymerization, yielding high-molecular-weight copolymers with relatively high polar monomer incorporation and selective insertion into the polymer main chain. acs.org

Development of Functional Polymers and Materials

The incorporation of sulfur atoms, as found in this compound and its polymers, can impart unique properties to polymeric materials, including optical features, chemical resistance, and the ability to coordinate with metal ions. wiley-vch.dersc.org

Synthesis of Sulfur-Containing Polymers with Optoelectronic Properties

Sulfur-containing polymers, including those derived from S-vinyl sulfide derivatives, have attracted attention for their potential optoelectronic properties. mdpi.comsigmaaldrich.commdpi.com RAFT polymerization of S-vinyl sulfide derivatives has been utilized to synthesize well-defined polymers and block copolymers with distinct optoelectronic functionalities. researchgate.netacs.orgacs.orgresearchgate.net Post-modification of polymers derived from bromo-substituted phenyl vinyl sulfide with optoelectronic groups like anthracene, fluorene, diphenylamine, and phenothiazine (B1677639) has been achieved through palladium-catalyzed reactions. acs.org The resulting modified polymers and block copolymers exhibit characteristic optoelectronic properties. acs.org The formation of metal complexes between polymers containing azole units derived from vinyl sulfide derivatives and various metal species (e.g., Cu, Zn, Ni) has been investigated for their optical and electrochemical behaviors. acs.orgepa.gov Complexation between poly(2-benzothiazolyl vinyl sulfide) and copper species, for example, has been shown to afford stable complexes with fluorescence behavior that can be controlled by the metal content. acs.orgepa.gov High sulfur-content materials prepared via inverse vulcanization with elemental sulfur have also been reported to possess excellent optical properties and high refractive indices, making them suitable for applications in optical and optoelectronic technologies. wiley-vch.demdpi.com

Utilization in Thiol-yne Click Chemistry for Polymer Modification

Thiol-yne click chemistry has emerged as a powerful and efficient method for constructing polymeric materials with novel structures and properties. This reaction involves the addition of thiols to alkynes, and critically, it can result in the formation of vinyl sulfide linkages within the polymer structure. csic.esmdpi.comresearchgate.net This methodology allows for the facile and atom-economic synthesis of sulfur-containing polymers and enables post-polymerization chemical modification. csic.es

The thiol-yne reaction can be initiated by various methods, including photo- and thermo-initiated free radicals, organic and inorganic bases, or metal-based catalysts. csic.es Unlike the related thiol-ene polymerization, thiol-yne click polymerization possesses a unique bis-addition feature where each ethynyl (B1212043) group can react consecutively with two thiol groups. chemrxiv.org This characteristic makes it suitable for preparing highly cross-linked polymer networks with high sulfur content. chemrxiv.org

The reaction between a thiol and an alkyne initially results in the formation of an alkenyl sulfide bond, which is a vinyl sulfide structure. researchgate.net The regioselectivity of this addition can be controlled by the catalyst system, leading to either Markovnikov or anti-Markovnikov products and influencing the stereochemistry (E/Z isomers) of the resulting vinyl sulfide groups. csic.esresearchgate.netchemrxiv.org For instance, transition metal-catalyzed thiol-yne reactions can stop at the vinyl sulfide stage. csic.es

The incorporation of vinyl sulfide groups via thiol-yne chemistry provides opportunities for further chemical modifications of the polymer backbone or network. csic.es These reactive vinylidene groups can undergo reactions such as hydrogenation or oxidation, allowing for tailoring the polymer's properties. csic.es The resulting sulfur-containing polymers have shown potential in various fields, including materials with tunable refractive indices directly related to their sulfur content. rsc.org

Exploration of Sulfide Organic Polymers as Catalysts

Sulfide organic polymers (SOPs), which contain carbon-sulfur-carbon bonds, have shown potential applications in numerous fields, including catalysis. rsc.orgcsic.esresearchgate.net These polymers can be synthesized through various methods, including SN2 reactions and thiol-yne click polymerization. rsc.orgcsic.esrsc.org The click synthesis approach, particularly the thiol-yne reaction, provides a route to incorporate sulfide linkages into porous organic frameworks. rsc.orgcsic.esresearchgate.netrsc.org

Recent research has explored the potential of SOPs as metal-free heterogeneous Lewis acid catalysts. rsc.orgcsic.esresearchgate.netrsc.org For example, SOPs synthesized via both SN2 and thiol-yne coupling reactions have been investigated for their catalytic activity in the esterification of carboxylic acids. rsc.orgcsic.esresearchgate.netrsc.org These studies have demonstrated that SOPs can achieve high conversions and exhibit efficient recyclability in such reactions. rsc.orgcsic.esresearchgate.netrsc.org

The proposed mechanism for the catalytic activity of SOPs involves the activation of the carboxylic acid substrate through hypervalent S⋯O interactions with the sulfur centers within the polymer structure. rsc.orgcsic.esrsc.org This interaction increases the electrophilic character of the carboxylic carbon, thereby facilitating the addition of the alcohol and the subsequent formation of the ester. rsc.orgcsic.esrsc.org This highlights SOPs as a novel class of metal-free heterogeneous organocatalysts. rsc.orgcsic.esresearchgate.netrsc.org

Broader Research Perspectives and Future Directions

Methyl Vinyl Sulfide (B99878) as a Key Synthon for Complex Molecular Architectures

Methyl vinyl sulfide serves as a valuable building block, or synthon, in the construction of complex organic molecules. Its vinyl group, conjugated with a sulfur atom, provides unique reactivity that can be exploited in various synthetic strategies. Vinyl sulfides, in general, are recognized as versatile synthetic intermediates for organic synthesis and as precursors to other functional groups like aldehydes and ketones. researchgate.net, tandfonline.com The incorporation of this compound into a synthetic route can enable the formation of new carbon-carbon bonds and the introduction of sulfur-containing functionalities into target molecules. This is particularly relevant in the synthesis of diverse substances and the preparation of products with specific properties. conicet.gov.ar

Comparative Analysis with Other Vinyl Chalcogenides in Chemical Research

This compound belongs to the class of vinyl chalcogenides, which includes vinyl ethers, vinyl selenides, and vinyl tellurides. Comparing the reactivity and applications of this compound with these analogs highlights the distinct characteristics imparted by the sulfur atom. Vinyl chalcogenides are broadly important in organic chemistry due to their accessibility and synthetic utility. researchgate.net

While vinyl ethers (such as ethyl vinyl ether fishersci.no and methyl vinyl ether thegoodscentscompany.com) are commonly used in reactions like cycloadditions and as protecting groups, vinyl sulfides exhibit different electronic properties due to the nature of the sulfur atom. Vinyl selenides and tellurides are also valuable synthetic tools, with vinyl selenides, for instance, showing interesting biological activities. researchgate.net The differences in electronegativity and atomic size among sulfur, selenium, and tellurium influence the reactivity and the types of transformations these vinyl chalcogenides undergo. Research comparing the spatial and electronic structure of vinyl and allenyl chalcogenides further elucidates these differences. acs.org

Emerging Trends in Mechanistic Organic Chemistry of Vinyl Sulfides

Understanding the reaction mechanisms involving vinyl sulfides is crucial for their effective utilization in synthesis. Current trends in mechanistic organic chemistry explore various transformations of vinyl sulfides, including addition reactions, cycloadditions, and rearrangements. For example, studies on the hydrothiolation of alkynes have provided efficient routes to vinyl sulfides, and mechanistic investigations have shed light on the catalytic systems involved, such as palladium-NHC complexes. acs.org, acs.org, capes.gov.br The regioselectivity and stereoselectivity of these additions are key areas of research. capes.gov.br

Another area of interest is the reactivity of vinyl sulfides in the presence of different catalysts and reagents, leading to the formation of various sulfur-containing compounds. Research also extends to the chemistry of vinyl sulfoxides and sulfones, oxidized forms of vinyl sulfides, which exhibit distinct reactivity patterns, including in reactions like the Pummerer rearrangement. acs.org

Future Prospects in Materials Science and Polymer Design through this compound Chemistry

The unique properties of sulfur-containing compounds make them attractive for applications in materials science and polymer design. Vinyl sulfides, including this compound, can be incorporated into polymers through various polymerization techniques. csic.es, researchgate.net The presence of the vinyl group allows for polymerization, while the sulfur atom can impart specific properties to the resulting polymeric materials.

Research is exploring the synthesis of sulfur-containing polymers with tailored structures and properties for diverse applications. researchgate.net For instance, poly(vinylene sulfide)s have been synthesized through thiol-yne click polymerization, and their post-polymerization modification is being investigated. csic.es, researchgate.net Vinyl sulfide-derived polymers are also being explored for their electronic and optical properties, such as in the development of materials exhibiting thermally activated delayed fluorescence for organic light-emitting diodes (OLEDs). acs.org The ability to control the structure and incorporate sulfur functionalities opens up possibilities for designing new materials with enhanced performance in various fields.

Q & A

Q. What are the standard laboratory methods for synthesizing methyl vinyl sulfide, and how are they validated?

this compound is typically synthesized via nucleophilic substitution reactions, such as the reaction of methyl mercaptan with vinyl halides. Validation involves spectroscopic characterization (e.g., ¹H/¹³C NMR for structural confirmation) and chromatographic purity checks (e.g., GC-MS with ≥95% purity thresholds). Cross-referencing phase-change data (e.g., boiling points) with literature values ensures consistency .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR : Proton shifts at δ 1.3–1.5 ppm (methyl group) and δ 5.0–6.0 ppm (vinyl protons) confirm structure.

- IR : Stretching vibrations at 2550 cm⁻¹ (S–CH₃) and 1640 cm⁻¹ (C=C) are diagnostic.

- GC-MS : Retention indices and fragmentation patterns distinguish it from analogs. Calibration with reference standards is critical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Chemical-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to limit inhalation exposure (TLV: 0.1 ppm).

- Storage : Inert gas-purged containers at ≤4°C to prevent oxidation.

Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound?

Discrepancies often arise from impurities or measurement techniques. To address this:

Q. What experimental design considerations are critical for studying this compound’s reactivity under catalytic conditions?

- Catalyst selection : Pd-based catalysts (e.g., Fe₃O4@SiO2@A-TT-Pd) enhance oxidation efficiency.

- Control variables : Temperature (25–80°C), solvent polarity, and catalyst loading (0.5–2 mol%).

- Analytical endpoints : Quantify sulfoxide/sulfone products via HPLC or kinetic profiling. Replicate trials to assess reproducibility .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?

Q. What computational approaches best predict the electronic properties of this compound for reaction modeling?

Q. What challenges arise in detecting trace degradation products of this compound in environmental matrices?

- Sample preparation : Solid-phase extraction (SPE) to concentrate analytes.

- Detection limits : Use tandem MS (LC-MS/MS) for sub-ppb sensitivity.

- Matrix effects : Correct for ion suppression using isotope-labeled internal standards .

Methodological Resources

- Data Validation : Follow NIH guidelines for statistical reporting (n ≥ 3, error bars as SEM/SD) and open-access raw data deposition .

- Conflict Resolution : Apply multi-method verification (experimental + computational) to reconcile discrepancies .

For further guidance, consult peer-reviewed protocols from ACS or Royal Society of Chemistry journals. Avoid non-peer-reviewed platforms like *benchchem.com * .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.